molecular formula C21H24N4O2 B3016909 2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379976-85-7

2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B3016909
CAS RN: 2379976-85-7
M. Wt: 364.449
InChI Key: NZUGDHQDCNXAFV-UHFFFAOYSA-N
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Description

The compound 2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex molecule that likely exhibits a range of interesting chemical properties and reactivities due to its structural features. It contains several functional groups, including a dimethylamino group, a benzoyl group, a piperidine ring, a methoxy group, and a nitrile group, which are arranged in a specific configuration that could influence its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, a piperidine-mediated [3 + 3] cyclization process was developed to synthesize 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives from 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles under mild conditions . Although the target compound is not directly synthesized in this study, the methodology could potentially be adapted for its synthesis due to the presence of a piperidine ring and a pyridine moiety in its structure.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can confirm the successful synthesis of the desired compound. The presence of a piperidinyl group attached to the pyridine ring, as seen in the compound synthesized in , suggests that similar structural analysis could be applied to the target compound.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary significantly depending on the substituents attached to the ring. For example, the study of 6-substituted-2,4-dimethyl-3-pyridinols revealed that these compounds exhibit antioxidant properties and can react with peroxyl radicals in chain-carrying autoxidation reactions . This suggests that the target compound may also participate in similar radical-based reactions due to its pyridine core and electron-donating groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Basicity, stability to air oxidation, and reactivity towards radicals are some of the properties that have been studied . The target compound's properties would likely be affected by its dimethylamino and nitrile groups, which could impact its basicity and stability. Additionally, the presence of a benzoyl group could confer additional reactivity, as seen in the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives, which exhibited significant bacteriostatic and antituberculosis activity .

Scientific Research Applications

Synthesis and Molecular Docking

  • Synthesis and Molecular Docking of Pyridine Derivatives: Novel pyridine and fused pyridine derivatives have been synthesized, showing moderate to good binding energies towards GlcN-6-P synthase, a target protein, indicating potential biomedical applications. These compounds have also demonstrated antimicrobial and antioxidant activity (Flefel et al., 2018).

Chemical Synthesis Methods

  • Three-Component Synthesis: A novel pyridine derivative similar in structure was synthesized using a three-component reaction, highlighting the versatile synthetic routes available for creating pyridine-based compounds (Wu Feng, 2011).

Antimicrobial Activity

  • Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives: Derivatives of pyrimidine carbonitrile, including those with piperidinyl groups, exhibited significant in vitro antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in antimicrobial drug development (Bhat & Begum, 2021).

Pharmaceutical Development

  • Serotonin 4 Receptor Agonist Research: Benzamide derivatives with piperidinyl groups have been evaluated for serotonin 4 receptor agonist activity, indicating potential for gastrointestinal motility treatments (Sonda et al., 2003).

Antibacterial Activity

  • Novel Cyanopyridine Derivatives: Cyanopyridine derivatives, including those with pyrrolidinyl groups, have shown promising antibacterial activity, with minimal inhibitory concentrations suggesting effectiveness against various bacteria (Bogdanowicz et al., 2013).

Structural Analysis

  • X-ray Crystallographic Analysis: The structural analysis of similar pyridine derivatives through X-ray diffraction methods contributes to the understanding of their chemical properties, which is essential for pharmaceutical applications (Inglebert et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many piperidine derivatives are used in the pharmaceutical industry, where their mechanisms of action can vary widely .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of piperidine derivatives in the pharmaceutical industry, it could be a subject of interest for drug development .

properties

IUPAC Name

2-[[1-[4-(dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-24(2)19-7-5-18(6-8-19)21(26)25-11-3-4-17(14-25)15-27-20-12-16(13-22)9-10-23-20/h5-10,12,17H,3-4,11,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUGDHQDCNXAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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